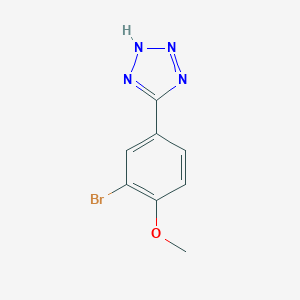

5-(3-Bromo-4-methoxyphenyl)-2H-tetrazole

説明

5-(3-Bromo-4-methoxyphenyl)-2H-tetrazole is an organic compound that belongs to the class of tetrazoles Tetrazoles are five-membered ring structures containing four nitrogen atoms and one carbon atom This specific compound is characterized by the presence of a bromine atom and a methoxy group attached to a phenyl ring, which is further connected to the tetrazole ring

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Bromo-4-methoxyphenyl)-2H-tetrazole typically involves the following steps:

Starting Material Preparation: The synthesis begins with the preparation of 3-bromo-4-methoxyaniline.

Formation of the Tetrazole Ring: The aniline derivative undergoes a cyclization reaction with sodium azide and triethyl orthoformate to form the tetrazole ring.

Final Product Isolation: The product is purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Large-Scale Synthesis: Utilizing batch reactors for the cyclization reaction.

Optimization of Reaction Conditions: Ensuring optimal temperature, pressure, and reagent concentrations to maximize yield and purity.

Purification and Quality Control: Employing advanced purification methods and rigorous quality control measures to ensure the consistency and quality of the final product.

化学反応の分析

Types of Reactions

5-(3-Bromo-4-methoxyphenyl)-2H-tetrazole can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine atom or the tetrazole ring.

Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, potassium carbonate, and various nucleophiles.

Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used.

Coupling Reactions: Palladium catalysts and boronic acids are typically employed.

Major Products Formed

Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.

Oxidation Products: Oxidized forms of the compound with different functional groups.

Coupling Products: Complex molecules with extended carbon chains or aromatic systems.

科学的研究の応用

Medicinal Chemistry

Pharmacological Potential

The compound is investigated for its role as a pharmacophore in drug design. Tetrazoles are known to exhibit a wide range of biological activities, including antibacterial, antifungal, antiviral, analgesic, anti-inflammatory, and anticancer effects. Specifically, 5-(3-Bromo-4-methoxyphenyl)-2H-tetrazole is being studied for its potential as an antimicrobial agent and as a candidate for developing anticancer drugs .

Case Study: Antimicrobial Activity

Research has shown that derivatives of tetrazoles can display significant antibacterial activity. A study evaluating various 5-substituted tetrazoles reported that certain compounds demonstrated inhibitory effects against bacteria such as Escherichia coli and Staphylococcus aureus. The presence of the bromine and methoxy groups in this compound may enhance its binding affinity to bacterial targets .

Enzyme Inhibition Studies

The compound's structural features allow it to interact with various biological targets. Studies have focused on its potential as an enzyme inhibitor, particularly in pathways related to inflammation and cancer progression. The unique combination of the bromine atom and the tetrazole ring enhances its capability to bind to specific enzymes, possibly leading to therapeutic applications .

Case Study: Receptor Binding

Research into receptor binding has indicated that tetrazole derivatives can act as selective modulators for certain receptors involved in pain and inflammation pathways. The structural modifications in this compound could optimize its pharmacological profile for better efficacy and reduced side effects .

作用機序

The mechanism of action of 5-(3-Bromo-4-methoxyphenyl)-2H-tetrazole involves its interaction with specific molecular targets:

Molecular Targets: The compound can bind to enzymes or receptors, altering their activity.

Pathways Involved: It may influence signaling pathways, leading to changes in cellular processes such as apoptosis or cell proliferation.

類似化合物との比較

Similar Compounds

5-Phenyl-2H-tetrazole: Lacks the bromine and methoxy substituents, resulting in different chemical properties.

5-(4-Methoxyphenyl)-2H-tetrazole: Similar structure but without the bromine atom.

5-(3-Bromo-phenyl)-2H-tetrazole: Similar structure but without the methoxy group.

Uniqueness

5-(3-Bromo-4-methoxyphenyl)-2H-tetrazole is unique due to the presence of both bromine and methoxy groups, which confer distinct electronic and steric properties. These substituents can influence the compound’s reactivity, binding affinity, and overall chemical behavior, making it a valuable compound for various applications.

生物活性

5-(3-Bromo-4-methoxyphenyl)-2H-tetrazole is a heterocyclic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, synthesis, and potential applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₈H₇BrN₄O, with a molecular weight of 255.07 g/mol. The compound features a tetrazole ring, which is known for its high nitrogen content and stability, alongside a brominated aromatic substituent and a methoxy group that enhance its reactivity and biological interactions .

Biological Activity

Research indicates that tetrazole derivatives exhibit diverse biological activities, including:

- Antimicrobial Properties : Preliminary studies suggest that compounds similar to this compound may possess antibacterial activity against various pathogens such as Escherichia coli and Bacillus subtilis . The presence of the tetrazole ring is thought to contribute to this activity by interacting with microbial targets.

- Anticancer Potential : Recent findings have shown that tetrazole derivatives can inhibit cancer cell proliferation. For instance, a study highlighted the antimitotic effects of novel tetrazole derivatives against cancer cells, suggesting that this compound may similarly affect tubulin dynamics, impacting cell division .

- Anti-inflammatory Effects : Compounds with similar structures have been explored for their anti-inflammatory properties, indicating potential therapeutic applications in inflammatory diseases.

The mechanism by which this compound exerts its biological effects is not fully elucidated but may involve:

- Enzyme Inhibition : Interaction with specific enzymes or receptors involved in disease pathways could modulate biological processes. This interaction may be facilitated by the compound's functional groups, which can participate in various chemical reactions .

- Binding Affinity : Studies have suggested that tetrazole compounds can bind to various biological targets, potentially leading to significant therapeutic effects. The binding interactions may involve hydrogen bonds and π–π stacking with aromatic residues in target proteins .

Synthesis

The synthesis of this compound typically involves the reaction of sodium azide with appropriate nitriles or halogenated compounds under specific conditions. Common methods include:

- Microwave-Assisted Synthesis : Utilizing microwave irradiation to facilitate the reaction between nitriles and sodium azide, resulting in high yields (up to 96%) in shorter reaction times .

- Catalytic Methods : Employing catalysts such as scandium triflate or copper-based catalysts to enhance reaction efficiency and yield.

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 5-(4-Methoxyphenyl)-2H-tetrazole | Similar tetrazole core | Lacks bromine substituent |

| 5-(3-Chloro-4-methoxyphenyl)-2H-tetrazole | Chlorine instead of bromine | May exhibit different reactivity patterns |

| 5-(3-Nitro-4-methoxyphenyl)-2H-tetrazole | Nitro group addition | Potentially enhanced biological activity |

| 5-(4-Fluorophenyl)-2H-tetrazole | Fluorine substituent | Different electronic properties affecting reactivity |

Case Studies and Research Findings

- Antimicrobial Activity Study : A study demonstrated that several tetrazoles exhibited significant antibacterial activity against Bacillus cereus and Pseudomonas aeruginosa, supporting the potential use of this compound in antimicrobial drug development .

- Cancer Cell Proliferation Inhibition : Research on related tetrazoles showed promising results in inhibiting cancer cell growth, suggesting that this compound could be investigated further for its anticancer properties .

特性

IUPAC Name |

5-(3-bromo-4-methoxyphenyl)-2H-tetrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN4O/c1-14-7-3-2-5(4-6(7)9)8-10-12-13-11-8/h2-4H,1H3,(H,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKMQSSCIJPVXSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=NNN=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10596262 | |

| Record name | 5-(3-Bromo-4-methoxyphenyl)-2H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10596262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

191602-76-3 | |

| Record name | 5-(3-Bromo-4-methoxyphenyl)-2H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10596262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。